molecular formula C22H32N4O2S B2413095 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide CAS No. 1005298-02-1

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide

Cat. No.: B2413095
CAS No.: 1005298-02-1
M. Wt: 416.58
InChI Key: VNHQBNMGJKRXDU-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide is a useful research compound. Its molecular formula is C22H32N4O2S and its molecular weight is 416.58. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O2S/c1-4-29(27,28)23-18-22(19-10-12-20(13-11-19)24(2)3)26-16-14-25(15-17-26)21-8-6-5-7-9-21/h5-13,22-23H,4,14-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHQBNMGJKRXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. The compound is characterized by a unique molecular structure that includes a dimethylamino group and a phenylpiperazine moiety, which are often associated with various therapeutic effects.

Chemical Structure and Properties

The molecular formula for this compound is C26H31ClN4O2SC_{26}H_{31}ClN_{4}O_{2}S. It features a sulfonamide functional group, which is known for its role in medicinal chemistry, particularly in antibiotics and antihypertensive agents. The presence of the dimethylamino and piperazine groups suggests possible interactions with neurotransmitter systems, making it a candidate for neuropharmacological studies.

Antidepressant Properties

Research indicates that compounds similar to this compound exhibit significant antidepressant-like effects. A study on related piperazine derivatives showed that they can modulate serotonin and dopamine receptors, which are critical in the treatment of depression .

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Various sulfonamide derivatives have been investigated for their ability to inhibit tumor growth. For instance, compounds with similar structural features have demonstrated cytotoxic effects against different cancer cell lines, including breast and lung cancers . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

The neuroprotective capabilities of related compounds have been examined, particularly in models of oxidative stress. Studies have shown that certain piperazine derivatives can significantly reduce neuronal cell death induced by oxidative stress, suggesting that this compound may possess similar protective effects .

Case Studies

StudyFindings
Antidepressant Activity Compounds similar to the target compound showed modulation of serotonin receptors.Suggests potential use in treating depression.
Anticancer Activity Demonstrated cytotoxic effects against breast cancer cell lines.Indicates possible development as an anticancer agent.
Neuroprotection Reduced neuronal death in oxidative stress models.Supports further investigation into neuroprotective properties.

The biological activities of this compound are likely mediated through several mechanisms:

  • Receptor Modulation : Interaction with serotonin and dopamine receptors.
  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Antioxidant Properties : Scavenging free radicals to protect neuronal cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide, and how can reaction conditions be standardized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide coupling. Key parameters include:

  • Temperature control (e.g., 0–5°C for imine formation, 80–100°C for cyclization).
  • Solvent selection (e.g., dichloromethane for polar intermediates, ethanol for recrystallization).
  • Catalysts (e.g., triethylamine for deprotonation).
    Yield optimization often requires iterative adjustment of molar ratios (e.g., 1:1.2 for amine:sulfonyl chloride) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylamino protons at δ ~2.2–2.5 ppm, sulfonamide protons at δ ~7.1–7.3 ppm).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₄H₃₂N₄O₂S: 456.2192).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for patent claims .

Q. How can researchers assess the compound’s solubility and stability in preclinical studies?

  • Methodological Answer :

  • Solubility screening : Use biorelevant media (e.g., FaSSIF/FeSSIF) at pH 6.5 and 7.4.
  • Stability assays : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products.
  • Lipophilicity : Calculate logP values (estimated ~3.5 via software like MarvinSuite) to predict membrane permeability .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound against serotonin/dopamine receptors?

  • Methodological Answer :

  • Receptor binding assays : Radioligand displacement studies (e.g., [³H]ketanserin for 5-HT₂A, [³H]SCH23390 for D₁).
  • Molecular docking : Model interactions with receptor active sites (e.g., piperazine moiety in D₂ receptor’s hydrophobic pocket).
  • Analog synthesis : Modify substituents (e.g., replace phenylpiperazine with pyridinylpiperazine) to probe selectivity .

Q. How do polymorphic forms impact the compound’s pharmacokinetic profile, and how can these be characterized?

  • Methodological Answer :

  • Polymorph screening : Use solvent crystallization (e.g., acetone vs. methanol) to isolate forms.
  • Thermal analysis : DSC/TGA to identify melting points and hydrate/solvate transitions.
  • Bioavailability studies : Compare AUC(0–24h) of Form I (high solubility) vs. Form II (high stability) in rodent models .

Q. What in vivo models are suitable for evaluating the compound’s efficacy in neuropsychiatric disorders?

  • Methodological Answer :

  • Forced swim test (FST) : Measure immobility time reduction in rodents (dose range: 10–50 mg/kg, i.p.).
  • Prepulse inhibition (PPI) : Assess sensorimotor gating deficits relevant to schizophrenia.
  • Microdialysis : Monitor dopamine/serotonin levels in prefrontal cortex post-administration .

Q. What computational approaches can predict off-target interactions or toxicity risks?

  • Methodological Answer :

  • Pharmacophore modeling : Screen against Tox21 database for CYP450 inhibition or hERG channel binding.
  • MD simulations : Simulate binding to off-target kinases (e.g., JAK2, EGFR) over 100-ns trajectories.
  • Metabolite prediction : Use software like Meteor to identify potential reactive intermediates .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (pH 7.4, 37°C).
  • Control for batch variability : Source reference compounds (e.g., clozapine) from certified suppliers.
  • Meta-analysis : Apply ANOVA to compare datasets, accounting for outliers via Grubbs’ test .

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